3-((2-Amino-5-methylphenyl)thio)propanoic acid
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Overview
Description
3-((2-Amino-5-methylphenyl)thio)propanoic acid is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol This compound is characterized by the presence of an amino group, a methyl group, and a thioether linkage attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3-((2-Amino-5-methylphenyl)thio)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methylthiophenol with a suitable propanoic acid derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water, to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-((2-Amino-5-methylphenyl)thio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
3-((2-Amino-5-methylphenyl)thio)propanoic acid has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-((2-Amino-5-methylphenyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and thioether linkage allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-((2-Amino-5-methylphenyl)thio)propanoic acid can be compared with other similar compounds, such as 3-((2-Amino-5-methylphenyl)thio)-2-hydroxy-3-(p-tolyl)propanoic acid and 3-[(2-Amino-2-oxoethyl)thio]propanoic acid . These compounds share similar structural features but differ in their functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(2-amino-5-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-3-8(11)9(6-7)14-5-4-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
MSVMMVVOLSXVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)SCCC(=O)O |
Origin of Product |
United States |
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